4-Bromo-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-3-amine

Synthetic Chemistry Cross-Coupling Kinase Inhibitor Synthesis

4-Bromo-1-((1-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-3-amine (CAS 1247629-67-9) is a heterocyclic building block comprising two pyrazole rings connected by a methylene linker, with a bromine atom at the 4-position of the 3-aminopyrazole ring and an N-methyl group on the distal pyrazole. With molecular formula C8H10BrN5 and molecular weight of 256.10 g/mol, the compound is supplied as a research chemical with typical purity of 98%.

Molecular Formula C8H10BrN5
Molecular Weight 256.10 g/mol
Cat. No. B13544773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-3-amine
Molecular FormulaC8H10BrN5
Molecular Weight256.10 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)CN2C=C(C(=N2)N)Br
InChIInChI=1S/C8H10BrN5/c1-13-3-6(2-11-13)4-14-5-7(9)8(10)12-14/h2-3,5H,4H2,1H3,(H2,10,12)
InChIKeyCMJCLGPNCBJSJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-((1-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-3-amine (CAS 1247629-67-9): Structural Baseline for a Dual-Pyrazole Building Block


4-Bromo-1-((1-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-3-amine (CAS 1247629-67-9) is a heterocyclic building block comprising two pyrazole rings connected by a methylene linker, with a bromine atom at the 4-position of the 3-aminopyrazole ring and an N-methyl group on the distal pyrazole . With molecular formula C8H10BrN5 and molecular weight of 256.10 g/mol, the compound is supplied as a research chemical with typical purity of 98% . Its LogP of 1.09 and calculated Fsp3 of 0.25 position it within favorable physicochemical space for fragment-based drug discovery . The compound belongs to the broader aminopyrazole class that has demonstrated utility as kinase inhibitor intermediates, with the 3-amino-4-bromopyrazole motif serving as a key scaffold for MK2 inhibitor synthesis via Suzuki-Miyaura cross-coupling [1].

Why the 4-Bromo-3-amino-(N-methylpyrazolyl)methyl Architecture Cannot Be Interchanged with Generic Pyrazole Building Blocks


The precise substitution pattern of 4-Bromo-1-((1-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-3-amine creates a compound with three distinct functional domains that collectively determine its reactivity profile: the 3-amino group as a nucleophilic center, the 4-bromo substituent as a cross-coupling handle, and the (1-methyl-1H-pyrazol-4-yl)methyl appendage as a pre-installed heterocyclic moiety. Replacing the bromine with chlorine alters reactivity in palladium-catalyzed cross-coupling reactions, with bromine providing an optimal balance between oxidative addition efficiency and reduced dehalogenation side reactions compared to iodine [1]. The regioisomer 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine (CAS 2138269-73-3), which swaps the amine and bromine positions, presents a fundamentally different hydrogen-bonding geometry and steric profile that would yield divergent biological outcomes in any downstream application . Removing the halogen entirely (e.g., moving to 4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-3-amine, CAS 930286-91-2) eliminates the capacity for late-stage diversification via metal-catalyzed coupling, a critical capability for generating focused compound libraries.

4-Bromo-1-((1-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-3-amine: Quantitative Differentiation Evidence Against Closest Analogs


Bromine at C4 Provides Superior Suzuki-Miyaura Coupling Efficiency Versus Iodo Analogs with Reduced Dehalogenation

In a systematic study of halogenated aminopyrazoles in Suzuki-Miyaura cross-coupling, bromo and chloro aminopyrazole derivatives demonstrated superiority over iodo analogs due to significantly reduced propensity for undesired dehalogenation side reactions [1]. Under otherwise identical coupling conditions (Pd catalyst, aryl boronic acids), bromo derivatives consistently delivered higher yields of desired cross-coupled products compared to iodo derivatives, which suffered from substantial reductive deiodination [1]. This class-level finding directly supports the selection of the 4-bromo substitution pattern in this compound over any iodo-containing analog for reliable downstream diversification.

Synthetic Chemistry Cross-Coupling Kinase Inhibitor Synthesis

LogP Advantage versus 4-Chloro Analog for Fragment-Based Drug Discovery Physicochemical Space

The target compound has a measured LogP of 1.09 , placing it within an attractive lipophilicity range for fragment-based drug discovery (typically LogP < 3). In comparison, the 4-chloro analog (4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine, CAS 1004452-03-2) is predicted to have a lower LogP based on the reduced lipophilicity of chlorine versus bromine. The bromine atom contributes approximately +0.8-1.0 log units relative to chlorine at the same position in aromatic systems (Hansch π values: Br = +0.86, Cl = +0.71 for aromatic substitution) [1]. This difference can influence membrane permeability, protein binding, and overall ADME properties of downstream derivatives generated from this building block.

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Properties

Regioisomeric Differentiation: 4-Bromo-3-amino versus 3-Aminomethyl-4-bromo Isomers Create Distinct Hydrogen-Bonding Architectures

The target compound (CAS 1247629-67-9) positions the primary amine at the 3-position of the brominated pyrazole ring with the methylene-linked N-methylpyrazole at N1, creating a specific hydrogen-bond donor/acceptor geometry. Its direct regioisomer 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine (CAS 2138269-73-3) instead places the amine at the 4-position of the non-halogenated pyrazole and the bromine at the 4-position of the N-methyl pyrazole . This positional swap fundamentally alters the vector of the amine H-bond donor relative to the bromine coupling handle. The 3-aminopyrazole motif in the target compound is a validated kinase hinge-binding motif, as demonstrated in the development of pyrazole-based BRAF(V600E) inhibitors where 1H-pyrazole-3-amines showed distinct SAR from 1H-pyrazole-4-amines [1].

Structural Chemistry Molecular Recognition Kinase Inhibitor Design

Bromine Enables Late-Stage Diversification Not Possible with the Non-Halogenated Bipyrazole Analog

The target compound possesses a bromine atom at the 4-position of the 3-aminopyrazole ring, enabling late-stage diversification via Suzuki-Miyaura, Buchwald-Hartwig, or other metal-catalyzed cross-coupling reactions. The structurally related non-halogenated analog 4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-3-amine (CAS 930286-91-2) lacks this reactive handle entirely, meaning it can only be elaborated through the amine group or through C-H activation strategies that are less predictable and lower-yielding . The 3-amino-4-bromopyrazole scaffold has been explicitly validated as a key intermediate in the microwave-assisted synthesis of MK2 inhibitors, where the bromine participates in Suzuki coupling with 4-carbamoylphenylboronic acid [1]. This established precedent provides confidence that the bromine handle in the target compound will perform predictably in analogous coupling reactions.

Library Synthesis Late-Stage Functionalization Diversity-Oriented Synthesis

Commercial Purity Benchmark: 98% Purity with Documented QC Parameters Enables Reliable Reproducibility

The target compound is commercially available at 98% purity with documented physicochemical parameters including LogP (1.09), hydrogen bond acceptors (3), hydrogen bond donors (1), and Fsp3 (0.25), as verified by Fluorochem technical datasheet QC analysis . In contrast, the 4-chloro analog (CAS 1004452-03-2) is listed by multiple vendors at varying purity levels (typically 95-97%) with less comprehensive QC documentation . The bromo derivative's well-characterized purity profile, combined with its GHS hazard classification (H302, H315, H319, H335) and storage conditions (sealed in dry, 2-8°C), provides procurement teams with the data necessary for compliant laboratory handling and reproducible experimental outcomes.

Quality Control Reproducibility Procurement Standards

4-Bromo-1-((1-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-3-amine: Evidence-Backed Application Scenarios for Scientific Procurement


Kinase Inhibitor Fragment Library Construction Requiring Late-Stage Diversification

For medicinal chemistry teams building focused kinase inhibitor libraries, this compound serves as a privileged starting scaffold. The 3-aminopyrazole motif has validated kinase hinge-binding capacity, as demonstrated by BRAF(V600E) inhibitors where pyrazole-3-amines showed IC50 values as low as 0.066 μM [1]. The 4-bromo handle enables Suzuki-Miyaura diversification to generate diverse aryl-substituted analogs, with the bromo substitution offering reduced dehalogenation risk compared to iodo analogs [2]. The pre-installed (1-methyl-1H-pyrazol-4-yl)methyl group provides additional kinase surface complementarity without requiring a separate synthetic step. This compound is most appropriate for programs targeting kinases where a bis-heteroaryl architecture with a methylene spacer is desired, such as in reported RTK inhibitor patent families [3].

Fragment-Based Drug Discovery (FBDD) with a Physicochemically Balanced Bipyrazole Probe

With a LogP of 1.09 and Fsp3 of 0.25, this compound occupies favorable fragment physicochemical space . The dual-pyrazole architecture provides multiple hydrogen-bonding vectors (3 HBA, 1 HBD) suitable for interrogating protein binding sites, while the bromine atom can serve as an anomalous scattering center for X-ray crystallographic fragment screening. 4-Bromopyrazole itself has been proposed as a universal fragment probe for assessing protein ligandability at concentrations of 20-500 mM [4], and this elaborated analog extends that concept with additional binding functionality. Teams conducting FBDD campaigns against kinases, PRMT1, or MALT1 may find this pre-functionalized bipyrazole scaffold particularly valuable as a starting point [5].

Synthesis of Bis-Heteroaryl MK2 or p38 Kinase Inhibitor Intermediates

The 3-amino-4-bromopyrazole motif has been explicitly validated as a key intermediate in the microwave-assisted synthesis of MK2 inhibitors, where the bromine undergoes Suzuki-Miyaura coupling with aryl boronic acids [2]. The target compound extends this validated scaffold with a pre-installed N-methylpyrazole substituent that eliminates one synthetic step compared to building from the simpler 3-amino-4-bromopyrazole building block. For programs synthesizing MK2 inhibitors or related p38 MAPK inhibitors, this compound offers a more advanced intermediate that can be directly elaborated to final compounds, potentially reducing synthetic step count by 1-2 steps and improving overall yield. This scenario is most appropriate when the synthesis of the N-alkylated pyrazole is rate-limiting or when regioselective N-alkylation of the parent pyrazole is problematic.

Comparative SAR Studies Requiring Halogen Series with Matched Molecular Properties

For structure-activity relationship (SAR) studies investigating halogen effects on target binding or ADME properties, the bromo derivative (CAS 1247629-67-9) provides a critical data point alongside the chloro analog (CAS 1004452-03-2). The ~0.15-0.30 LogP difference between the two allows for systematic exploration of lipophilicity-activity relationships without changing the core scaffold geometry. The established SAR precedent from pyrazole-based BRAF inhibitors, where halogen substitution patterns significantly impacted both enzyme inhibition (BRAF(V600E) IC50 range: 0.066 to >10 μM) and cellular activity (GI50 range: 0.81 to >50 μM) [1], underscores the importance of including bromo-substituted variants in any comprehensive SAR campaign. Procurement of both the bromo and chloro analogs together enables a complete halogen series evaluation.

Quote Request

Request a Quote for 4-Bromo-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.